3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that features a 1,2-oxazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the 3,5-difluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-difluorobenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar in structure but lacks the oxazole ring.
3,5-Difluorophenylacetic acid: Contains the difluorophenyl group but has a different carboxylic acid placement.
Uniqueness
3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the oxazole ring and the 3,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1511226-54-2 |
---|---|
Molecular Formula |
C10H5F2NO3 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
KFXASTQDUFOPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.